REACTION_SMILES
|
[Br:1][c:2]1[c:3]([NH2:12])[cH:4][cH:5][c:6]([C:8]([CH3:9])([CH3:10])[CH3:11])[cH:7]1.[K+:17].[N+:13](=[O:14])([O-:15])[O-:16].[S:18](=[O:19])(=[O:20])([OH:21])[OH:22]>>[Br:1][c:2]1[c:3]([NH2:12])[cH:4][c:5]([N+:13](=[O:14])[O-:15])[c:6]([C:8]([CH3:9])([CH3:10])[CH3:11])[cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)c1ccc(N)c(Br)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[N+]([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)c1cc(Br)c(N)cc1[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |